C14 Ceramide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPGPZHULJLKJ-JHRQRACZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Catabolism of N Tetradecanoyl Sphing 4 Enine
De Novo Ceramide Synthesis Pathways
The de novo synthesis of ceramides (B1148491) is a fundamental process that begins in the endoplasmic reticulum. nih.govresearchgate.net This pathway generates ceramides from basic precursors, L-serine and palmitoyl-CoA. nih.govmdpi.comcreative-proteomics.com The initial and rate-limiting step is the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase. nih.govresearchgate.net This is followed by a series of enzymatic reactions that ultimately produce dihydroceramide (B1258172). researchgate.netcreative-proteomics.com The final step in the formation of ceramide, including N-(Tetradecanoyl)-sphing-4-enine, is the introduction of a double bond into the sphingoid base of dihydroceramide by dihydroceramide desaturase. researchgate.netcreative-proteomics.com
Ceramide synthases (CerS) are a family of enzymes located in the endoplasmic reticulum that are central to the de novo synthesis of ceramides. nih.govnih.govwikipedia.org Their primary function is to catalyze the N-acylation of the sphingoid base (sphinganine in the de novo pathway) with a fatty acyl-CoA. nih.govwikipedia.org This step is critical as it determines the acyl chain length of the resulting ceramide, which in turn influences its biological function. frontiersin.org In the case of N-(Tetradecanoyl)-sphing-4-enine, a ceramide synthase attaches a tetradecanoyl-CoA (a 14-carbon fatty acyl-CoA) to the sphinganine (B43673) backbone. frontiersin.orgresearchgate.net There are six known mammalian ceramide synthases (CerS1-6), each with a specific preference for the chain length of the fatty acyl-CoA substrate. nih.govfrontiersin.org
The specificity of each CerS isoform for a particular fatty acyl-CoA chain length is a key determinant of the diversity of ceramide species within a cell. nih.govnih.gov This specificity resides within a region of approximately 150 amino acid residues in the Tram-Lag-CLN8 (TLC) domain of the enzyme. nih.govnih.govexlibrisgroup.com More specifically, an 11-residue sequence within a loop between the last two putative transmembrane domains has been identified as the primary determinant of this specificity. nih.gov
For the synthesis of N-(Tetradecanoyl)-sphing-4-enine, which contains a 14-carbon acyl chain (tetradecanoic acid), CerS5 and CerS6 are the primary enzymes involved, as they exhibit a preference for C14-C16 fatty acyl-CoAs. frontiersin.orgresearchgate.net
| Ceramide Synthase Isoform | Preferred Fatty Acyl-CoA Chain Length | Resulting Ceramide Species (Examples) |
| CerS1 | C18 | C18-ceramide |
| CerS2 | C22-C24 (very long) | C22-ceramide, C24-ceramide |
| CerS3 | C26-C34 (ultra-long) | C26-ceramide |
| CerS4 | C18-C20 | C18-ceramide, C20-ceramide |
| CerS5 | C14-C16 | N-(Tetradecanoyl)-sphing-4-enine (C14) , C16-ceramide |
| CerS6 | C14-C16 | N-(Tetradecanoyl)-sphing-4-enine (C14) , C16-ceramide |
This table summarizes the specificity of mammalian ceramide synthases for different fatty acyl-CoA chain lengths and the resulting ceramide species. frontiersin.orgresearchgate.net
Salvage Pathways of Ceramide Synthesis
In addition to de novo synthesis, ceramides can be generated through salvage pathways, which involve the breakdown of complex sphingolipids. nih.govnih.gov This recycling mechanism is a significant contributor to the cellular ceramide pool, accounting for 50% to 90% of total sphingolipid biosynthesis. nih.gov The salvage pathway allows cells to reuse sphingosine (B13886), the backbone of sphingolipids, for the synthesis of new ceramides. nih.govmdpi.com
A major salvage pathway involves the hydrolysis of sphingomyelin (B164518), a major component of cell membranes, by enzymes called sphingomyelinases (SMases). nih.govnih.gov This enzymatic reaction breaks down sphingomyelin into ceramide and phosphocholine (B91661). nih.gov There are different types of sphingomyelinases, categorized by their optimal pH, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). researchgate.net The ceramide generated from sphingomyelin hydrolysis can then be further metabolized. In some instances, it is hydrolyzed by ceramidases to produce sphingosine, which is then re-acylated by ceramide synthases to form new ceramides, including N-(Tetradecanoyl)-sphing-4-enine, in a process that links sphingomyelin breakdown to the salvage pathway. nih.gov
Downstream Metabolic Fates and Derivatives
N-(Tetradecanoyl)-sphing-4-enine, once synthesized, can be further metabolized into other important signaling molecules. These downstream pathways are critical for regulating various cellular processes.
One of the key metabolic fates of ceramide is its phosphorylation to form ceramide-1-phosphate (C1P). nih.govresearchgate.net This reaction is catalyzed by the enzyme ceramide kinase (CerK). nih.govnih.govbiologists.com C1P is a bioactive lipid that often has functions opposing those of ceramide. nih.govresearchgate.net While ceramide is often associated with pro-apoptotic and anti-proliferative signals, C1P is generally considered to be mitogenic and pro-survival. nih.govresearchgate.net The conversion of ceramide to C1P is a crucial regulatory point in sphingolipid-mediated signaling pathways. nih.gov
Conversion to Glycosphingolipids and Gangliosides
Once synthesized, N-(Tetradecanoyl)-sphing-4-enine serves as a foundational building block for the creation of more complex glycosphingolipids and gangliosides. This metabolic diversification begins with the addition of a sugar moiety to the primary hydroxyl group of the ceramide backbone.
The initial step in this conversion is the formation of glucosylceramide or galactosylceramide . While direct studies specifying the use of N-(Tetradecanoyl)-sphing-4-enine are part of the broader understanding of ceramide metabolism, it is well-established that glucosylceramide synthase and galactosylceramide synthase utilize a range of ceramide species as substrates. frontiersin.org These enzymes catalyze the transfer of a glucose or galactose molecule, respectively, from a UDP-sugar donor to the ceramide. Given the presence of N-(Tetradecanoyl)-sphing-4-enine in various tissues, it is a potential substrate for these glycosylation reactions.
Following the formation of glucosylceramide, a sequential addition of various sugar residues, including galactose, N-acetylgalactosamine, and sialic acid, leads to the synthesis of a diverse array of gangliosides . frontiersin.orgthemedicalbiochemistrypage.org The specific ganglioside series (e.g., GM, GD, GT) is determined by the number and arrangement of these sugar units. themedicalbiochemistrypage.org The incorporation of N-(Tetradecanoyl)-sphing-4-enine into these complex structures would contribute to the heterogeneity of gangliosides, which are crucial for cell-cell recognition, signaling, and modulation of membrane protein function. themedicalbiochemistrypage.orgmdpi.com Studies on rat cerebellar granule cells have shown that the fatty acid composition of the ceramide backbone, such as the precursor fatty acids for C18 and C20 sphingosine, influences the biosynthesis of different ganglioside species. nih.gov This suggests that the availability of specific ceramides, including the C14 species, can direct the profile of cellular gangliosides.
Enzymes Regulating N-(Tetradecanoyl)-sphing-4-enine Metabolism
The cellular levels of N-(Tetradecanoyl)-sphing-4-enine are meticulously regulated by the coordinated action of several key enzymes. These enzymes are responsible for its synthesis, degradation, and phosphorylation, thereby controlling its availability for downstream metabolic pathways and its role as a bioactive molecule.
Ceramide Synthases (e.g., CerS5, CerS6)
The synthesis of N-(Tetradecanoyl)-sphing-4-enine is primarily catalyzed by Ceramide Synthases (CerS) , a family of six enzymes with distinct specificities for fatty acyl-CoA substrates. Research has identified CerS5 and CerS6 as the principal enzymes responsible for the production of ceramides with a 14-carbon (C14) acyl chain. nih.gov These enzymes facilitate the N-acylation of the sphingoid base, sphing-4-enine (also known as sphingosine), with myristoyl-CoA (the activated form of myristic acid).
Studies have shown that both CerS5 and CerS6 generate C14-ceramide, along with C16-ceramide (palmitoyl-ceramide). nih.gov The expression levels of these synthases can vary between tissues, influencing the local concentration of N-(Tetradecanoyl)-sphing-4-enine. This specificity underscores the targeted nature of ceramide synthesis, allowing cells to produce distinct ceramide species for specific functional roles.
| Enzyme Family | Specific Enzymes | Primary Substrates | Product |
| Ceramide Synthases | CerS5, CerS6 | Sphing-4-enine, Myristoyl-CoA | N-(Tetradecanoyl)-sphing-4-enine |
Sphingomyelinases
N-(Tetradecanoyl)-sphing-4-enine can be further metabolized to N-(tetradecanoyl)-sphing-4-enine-1-phosphocholine , also known as C14-sphingomyelin. The catabolism of this sphingomyelin is carried out by sphingomyelinases (SMases) , which hydrolyze the phosphocholine headgroup to regenerate N-(Tetradecanoyl)-sphing-4-enine. nih.govnih.gov There are different types of sphingomyelinases, primarily classified by their optimal pH.
Acid sphingomyelinase (aSMase) functions in the acidic environment of lysosomes and is crucial for the breakdown of sphingomyelin. nih.govNeutral sphingomyelinases (nSMases) are active at neutral pH and are located in various cellular compartments, including the plasma membrane and Golgi apparatus. nih.govnih.gov Both aSMase and nSMase can act on sphingomyelin, including the C14 species, to produce ceramide. nih.govresearchgate.net This enzymatic activity is a key mechanism for rapidly increasing intracellular ceramide levels in response to various cellular stimuli, thereby initiating signaling cascades. nih.gov
| Enzyme Family | Location | Function |
| Acid Sphingomyelinase (aSMase) | Lysosomes | Hydrolyzes sphingomyelin to ceramide at acidic pH. |
| Neutral Sphingomyelinase (nSMase) | Plasma membrane, Golgi | Hydrolyzes sphingomyelin to ceramide at neutral pH. nih.govnih.gov |
Ceramidase Activity and Reverse Reaction
The primary catabolic pathway for N-(Tetradecanoyl)-sphing-4-enine involves its hydrolysis by ceramidase enzymes. These enzymes cleave the amide bond, releasing myristic acid and the sphingoid base, sphing-4-enine. nih.govnih.gov Similar to sphingomyelinases, ceramidases are classified based on their optimal pH: acid, neutral, and alkaline.
Acid ceramidase has been shown to have a higher activity towards ceramides with shorter fatty acid chains. researchgate.net Specifically, its activity towards N-myristoyl-sphingosine (C14-ceramide) is significantly higher than towards ceramides with longer acyl chains like stearic acid (C18). researchgate.net
Interestingly, ceramidases can also catalyze the reverse reaction , synthesizing ceramide from a fatty acid and sphingosine. nih.govresearchgate.netnih.gov Studies on human acid ceramidase have demonstrated this reverse activity, using lauric acid (C12) and sphingosine as substrates, with a pH optimum of around 5.5. nih.gov This suggests that under certain conditions, acid ceramidase could potentially synthesize N-(Tetradecanoyl)-sphing-4-enine from myristic acid and sphingosine within the lysosome. Neutral ceramidase has also been shown to catalyze this reverse reaction. nih.gov
| Enzyme | Function | Substrates for Reverse Reaction |
| Acid Ceramidase | Hydrolyzes ceramide; can also synthesize ceramide. researchgate.netnih.gov | Myristic acid, Sphing-4-enine |
| Neutral Ceramidase | Hydrolyzes ceramide; can also synthesize ceramide. nih.gov | Fatty acids, Sphing-4-enine |
Ceramide Kinase
Another important metabolic fate of N-(Tetradecanoyl)-sphing-4-enine is its phosphorylation by Ceramide Kinase (CERK) . This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 1-hydroxyl group of ceramide, forming N-(Tetradecanoyl)-sphing-4-enine-1-phosphate (also known as Ceramide-1-Phosphate or C1P).
Studies on the substrate specificity of human ceramide kinase have revealed that it can phosphorylate ceramides with varying acyl chain lengths. A minimum acyl chain length of 12 carbons is required for normal activity, and the enzyme does not show significant discrimination between long saturated and unsaturated fatty acyl chains. This indicates that N-(Tetradecanoyl)-sphing-4-enine is a viable substrate for CERK. The presence of the 4,5-trans double bond in the sphingoid backbone is also important for substrate recognition.
The product of this reaction, C14-ceramide-1-phosphate, is a bioactive lipid itself, implicated in various cellular processes, often with opposing effects to ceramide. Therefore, the activity of ceramide kinase is a critical regulatory point in balancing the cellular levels of these two signaling molecules.
| Enzyme | Function | Product |
| Ceramide Kinase (CERK) | Phosphorylates ceramide at the 1-hydroxyl position. | N-(Tetradecanoyl)-sphing-4-enine-1-phosphate |
Cellular and Molecular Mechanisms of N Tetradecanoyl Sphing 4 Enine Action
Role as a Signaling Molecule
As a bioactive lipid, N-(Tetradecanoyl)-sphing-4-enine is a key second messenger in cellular communication. qiagen.com Its generation, primarily through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis, is a critical step in initiating downstream signaling events. qiagen.commdpi.com The acyl chain length of ceramides (B1148491), such as the 14-carbon chain of N-(Tetradecanoyl)-sphing-4-enine, is a determining factor in their specific biological functions. nih.govmdpi.comnih.gov
N-(Tetradecanoyl)-sphing-4-enine is implicated in the modulation of several key signal transduction pathways that are central to cellular control.
Mitogen-Activated Protein Kinase (MAPK) Pathways: Ceramides are known to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. tmu.edu.tw This activation can occur through a mechanism involving the upregulation of thioredoxin-interacting protein (Txnip), which in turn leads to the activation of apoptosis signal-regulating kinase 1 (ASK1), an upstream activator of both p38 and JNK. tmu.edu.tw In melanoma cells, the ceramide-sphingolipid axis contributes to the regulation of cell fate during autophagy through the JNK-c-Jun and Beclin1 signaling pathways. mdpi.com
Protein Kinase C (PKC) Pathway: Ceramides can directly regulate various isoforms of Protein Kinase C (PKC). qiagen.com Specifically, N-myristoylated peptides, which share a myristoyl group with N-(Tetradecanoyl)-sphing-4-enine, have been shown to be potent inhibitors of PKC. nih.govnih.gov This suggests a potential mechanism by which N-(Tetradecanoyl)-sphing-4-enine could modulate PKC activity, thereby influencing downstream cellular processes.
Akt/Protein Kinase B (PKB) Pathway: Ceramides can inhibit the pro-survival Akt/PKB signaling pathway. qiagen.com They can directly inhibit phosphoinositide 3-kinase (PI3K), a key upstream activator of Akt. qiagen.com Furthermore, by activating protein phosphatases, ceramides can lead to the dephosphorylation and inactivation of Akt. This inhibition of Akt signaling is a critical component of ceramide-induced apoptosis. frontiersin.org
Protein Phosphatase Activation: A well-established mechanism of ceramide action is the activation of protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). nih.gov This activation can lead to the dephosphorylation of key signaling proteins, thereby altering their activity and influencing cellular outcomes. For instance, ceramide-activated PP2A is involved in the dephosphorylation of a variety of proteins that regulate proliferation and apoptosis.
| Signaling Pathway | Effect of N-(Tetradecanoyl)-sphing-4-enine (or general ceramides) | Key Molecular Players | Cellular Outcome |
| MAPK Pathways | Activation | JNK, p38, ASK1, Txnip | Apoptosis, Autophagy |
| PKC Pathway | Inhibition (inferred from myristoylated peptides) | PKC | Modulation of proliferation and other cellular processes |
| Akt/PKB Pathway | Inhibition | PI3K, Akt | Apoptosis, Inhibition of cell survival |
| Protein Phosphatase Activation | Activation | PP2A, PP1 | Dephosphorylation of target proteins, modulation of various cellular processes |
The engagement of N-(Tetradecanoyl)-sphing-4-enine in these signaling pathways allows it to modulate a wide array of fundamental cellular processes.
It is a known cardiotoxin, contributing to heart disease by inducing cell death and inflammation. nih.gov In the context of inflammatory bowel disease, elevated levels of C14-ceramide may contribute by inducing chronic endoplasmic reticulum (ER) stress and subsequent apoptosis. nih.gov The physical properties of ceramides also allow them to form ceramide-rich platforms in cellular membranes, which can serve as hubs for receptor clustering and the initiation of signaling cascades, such as the Fas receptor-mediated death-inducing signaling complex. nih.gov
Involvement in Cell Homeostasis and Dynamics
N-(Tetradecanoyl)-sphing-4-enine plays a pivotal role in maintaining the delicate balance of cell life and death, influencing processes from cell division to programmed cell death.
Ceramides, including N-(Tetradecanoyl)-sphing-4-enine, are generally considered anti-proliferative lipids. nih.gov They can induce cell cycle arrest, preventing cells from progressing through the cell division cycle. One of the key mechanisms is the induction of dephosphorylation of the Retinoblastoma (Rb) protein. qiagen.com Dephosphorylated Rb binds to and inactivates E2F transcription factors, which are necessary for the expression of genes required for S-phase entry, thus leading to a G1 phase arrest. taylorandfrancis.com
Furthermore, ceramides can induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21. nih.gov p21 can inhibit the activity of cyclin/CDK complexes, which are the core drivers of the cell cycle, leading to arrest in the G1 or G2 phase. nih.govembopress.orgnih.govresearchgate.net
The role of bioactive lipids, including ceramides, in cell differentiation is an area of active research. nih.gov In melanoma, for example, upregulated levels of the microphthalmia-associated transcription factor (MITF), which is involved in melanocyte differentiation, are associated with cell cycle arrest. mdpi.com The ceramide-sphingolipid pathway can influence the levels of ceramides, which in turn can impact cell cycle regulation and potentially differentiation. mdpi.com Bioactive lipids can act through direct interaction with specific protein partners or by forming lipid microdomains that regulate the activity of signaling proteins involved in differentiation processes. nih.gov
N-(Tetradecanoyl)-sphing-4-enine is a potent inducer of apoptosis, or programmed cell death. nih.gov Elevated levels of C14-ceramide have been linked to apoptosis induction in various cell types. mdpi.com
Mitochondrial Pathway of Apoptosis: A primary mechanism of ceramide-induced apoptosis involves the mitochondria. nih.gov Ceramides can accumulate in the mitochondrial membrane, leading to the formation of channels or general membrane permeabilization. nih.govnih.gov This results in the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.
Endoplasmic Reticulum (ER) Stress: N-(Tetradecanoyl)-sphing-4-enine has been specifically implicated in inducing apoptosis through the ER stress pathway. nih.gov Accumulation of this ceramide can trigger the unfolded protein response (UPR), and if the stress is prolonged or severe, it can lead to the activation of apoptotic signaling cascades.
Caspase Activation: Ceramides can activate caspases, the key proteases that execute apoptosis, through various mechanisms. qiagen.com This includes the activation of the death-inducing signaling complex (DISC) following Fas receptor clustering, as well as downstream of mitochondrial events. nih.gov
| Cellular Process | Effect of N-(Tetradecanoyl)-sphing-4-enine (or general ceramides) | Key Molecular Mechanisms |
| Cell Division and Proliferation | Inhibition | Dephosphorylation of Rb protein, Induction of p21 |
| Cell Differentiation | Modulation | Regulation of transcription factors (e.g., MITF), Formation of signaling microdomains |
| Apoptosis | Induction | Mitochondrial membrane permeabilization, ER stress, Caspase activation |
Modulation of Cell Survival and Autophagy
N-(Tetradecanoyl)-sphing-4-enine, a ceramide with a 14-carbon acyl chain, plays a significant role in the intricate balance between cell survival and programmed cell death, including autophagy. Ceramides, as a class of bioactive lipids, are recognized as potent activators of autophagy, a cellular process of self-digestion that can either promote survival under stress or lead to cell death. mdpi.com The specific functions of ceramides are often dictated by the length of their N-acyl chain, which influences their metabolic fate and signaling properties.
The intracellular levels of N-(Tetradecanoyl)-sphing-4-enine and other long-chain ceramides are critical in determining cellular fate. An increase in the levels of long-chain ceramides, including C14:0, C16:0, and C18:0, has been observed to promote apoptosis following the ablation of acid ceramidase (AC), an enzyme that breaks down ceramides. nih.gov This suggests that the accumulation of N-(Tetradecanoyl)-sphing-4-enine can tip the cellular balance towards death.
Furthermore, ceramides can induce a form of autophagy that leads to cell death, termed lethal autophagy. nih.gov This process involves the activation of ceramide-activated protein phosphatases (CAPPs), which in turn inhibit the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and survival. nih.gov Ceramides also stimulate the expression of Beclin-1, a crucial protein for the initiation of autophagy, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov
The interplay between ceramides and other sphingolipids, such as sphingosine-1-phosphate (S1P), creates a "sphingolipid rheostat" that governs cell fate. While ceramides like N-(Tetradecanoyl)-sphing-4-enine generally exhibit pro-apoptotic and pro-autophagic effects, S1P tends to promote survival and inhibit these processes. nih.gov The balance between these opposing signaling molecules is therefore a critical determinant of a cell's response to stress.
Table 1: Research Findings on the Modulation of Cell Survival and Autophagy by Ceramides
| Finding | Organism/Cell Type | Key Protein/Pathway Involved | Reference |
| Increased levels of C14:0, C16:0, and C18:0 ceramides promote apoptosis. | A375 melanoma cells | Acid Ceramidase (AC) | nih.gov |
| Ceramides induce lethal autophagy. | General | Ceramide-Activated Protein Phosphatases (CAPPs), mTOR | nih.gov |
| Ceramides activate Beclin-1 expression. | General | JNK-c-Jun pathway | nih.gov |
| The balance between ceramides and S1P regulates cell fate. | General | Sphingolipid Rheostat | nih.gov |
Impact on Stress Response
N-(Tetradecanoyl)-sphing-4-enine is a key mediator in the cellular response to specific stressors, particularly endoplasmic reticulum (ER) stress. The ER is a central organelle for protein and lipid synthesis, and disruptions to its function trigger the unfolded protein response (UPR), a complex signaling network aimed at restoring homeostasis. nih.govmdpi.com
The fatty acid precursor of the tetradecanoyl chain, myristate, has been shown to induce ER stress in intestinal epithelial cells. nih.gov This stress response is dependent on the generation of C14-ceramide, which is N-(Tetradecanoyl)-sphing-4-enine, through the action of ceramide synthases 5 and 6 (CerS5/6). nih.gov These enzymes catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, and in the presence of excess myristate, the production of C14-ceramide is enhanced. nih.gov
Once generated, N-(Tetradecanoyl)-sphing-4-enine specifically activates one of the three major branches of the UPR: the inositol-requiring enzyme 1 (IRE1) pathway. nih.gov Activation of IRE1 leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation and protein folding. nih.gov In the context of myristate-induced ER stress, this activation of the IRE1-XBP1 axis has been linked to the increased expression of inflammatory cytokines, such as interleukin-6 (IL-6). nih.gov
This specific signaling cascade highlights the role of N-(Tetradecanoyl)-sphing-4-enine as a critical signaling molecule that translates a metabolic stress (excess myristate) into a cellular stress response with potential inflammatory consequences.
Table 2: Research Findings on the Impact of N-(Tetradecanoyl)-sphing-4-enine on Stress Response
| Finding | Organism/Cell Type | Key Protein/Pathway Involved | Reference |
| Myristate induces ER stress via C14-ceramide generation. | Intestinal epithelial cells | Ceramide Synthase 5/6 (CerS5/6) | nih.gov |
| C14-ceramide activates the IRE1 branch of the UPR. | Intestinal epithelial cells | Inositol-requiring enzyme 1 (IRE1), X-box binding protein 1 (XBP1) | nih.gov |
| Activation of the IRE1-XBP1 axis by C14-ceramide leads to increased IL-6 expression. | Intestinal epithelial cells | Interleukin-6 (IL-6) | nih.gov |
Interaction with Other Lipid Species and Macromolecules
The biological activities of N-(Tetradecanoyl)-sphing-4-enine are not only a consequence of its direct signaling roles but also stem from its interactions with other lipids and proteins within cellular membranes. As a ceramide, it possesses distinct biophysical properties that allow it to significantly influence the structure and function of the lipid bilayer.
Ceramides are known to self-associate and form ceramide-rich domains within membranes. nih.gov These domains are more ordered and have a different thickness compared to the surrounding phospholipid bilayer. elsevierpure.com The formation of these domains can alter membrane fluidity and curvature, which in turn can modulate the activity of membrane-associated proteins. elsevierpure.comyoutube.com The relatively short C14 acyl chain of N-(Tetradecanoyl)-sphing-4-enine likely confers specific properties to these domains compared to those formed by longer-chain ceramides.
Furthermore, there is evidence that the N-acyl chain length of sphingolipids is a critical determinant of their interactions and trafficking. A "C14 motif" within the acyl chain of the ganglioside GM1 has been shown to be crucial for its clustering within the plasma membrane and its subsequent intracellular trafficking. nih.gov This suggests that the tetradecanoyl chain of N-(Tetradecanoyl)-sphing-4-enine may also play a specific role in its localization and interaction with other membrane components.
Beyond its influence on the lipid environment, N-(Tetradecanoyl)-sphing-4-enine and other ceramides can directly interact with and modulate the function of various proteins. Well-characterized ceramide-binding proteins include protein phosphatase 1 (PP1) and PP2A, collectively known as ceramide-activated protein phosphatases (CAPPs), as well as protein kinase C zeta (PKCζ) and the lysosomal protease cathepsin D. These interactions allow ceramides to directly influence a wide range of signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Table 3: Research Findings on the Interaction of N-(Tetradecanoyl)-sphing-4-enine with Other Lipid Species and Macromolecules
| Finding | Interacting Molecule(s) | Consequence of Interaction | Reference |
| Ceramides form ceramide-rich domains in membranes. | Phospholipids | Altered membrane fluidity and thickness, modulation of membrane protein activity. | nih.govelsevierpure.com |
| A "C14 motif" in the acyl chain of GM1 is important for membrane clustering and trafficking. | Other membrane lipids and proteins | Specific localization and interaction within the membrane. | nih.gov |
| Ceramides directly bind to and modulate the activity of specific proteins. | PP1, PP2A, PKCζ, Cathepsin D | Direct influence on various signaling pathways. |
Association with Metabolic Disorders
The disruption of N-(Tetradecanoyl)-sphing-4-enine homeostasis is significantly linked to several metabolic disorders, highlighting its role in fundamental metabolic processes.
Diabetes
Elevated levels of specific ceramides are increasingly recognized as contributors to the pathogenesis of diabetes mellitus. researchgate.net While many studies focus on a range of ceramides, research has specifically identified N-(Tetradecanoyl)-sphing-4-enine in the context of diabetes-related metabolic changes. For instance, a study on women with insulin (B600854) resistance showed a higher content of N-(Tetradecanoyl)-sphing-4-enine in their subcutaneous adipose tissue compared to males with similar conditions. nih.gov Furthermore, exercise has been shown to be effective in modulating ceramide levels, with one study demonstrating that a 12-week supervised exercise program significantly reduced plasma concentrations of N-(Tetradecanoyl)-sphing-4-enine in all subjects, regardless of their initial glucose tolerance status. nih.gov These findings suggest a direct link between the abundance of this ceramide and the metabolic dysfunctions characteristic of diabetes.
Metabolic Syndrome
Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, has also been associated with altered levels of N-(Tetradecanoyl)-sphing-4-enine. mdpi.com Research in a general adult population has shown that changes in the levels of this ceramide are associated with altered blood pressure, total cholesterol, and fasting blood glucose, which are key components of metabolic syndrome. mdpi.com This suggests that N-(Tetradecanoyl)-sphing-4-enine could serve as a potential biomarker for identifying individuals at risk for cardiometabolic complications, even in the absence of overt cardiovascular disease. mdpi.com The involvement of this ceramide in the development of metabolic syndrome is thought to be mediated through its role in insulin resistance and lipid metabolism dysregulation. mdpi.com
Lipotoxicity and Hepatic Lipid Accumulation
Lipotoxicity refers to the cellular damage caused by the accumulation of lipids, a key feature in the progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). annualreviews.org The liver is a primary site for ceramide production and is therefore susceptible to the damaging effects of lipotoxic sphingolipids. nih.gov Research has shown that in a mouse model of NASH, there was an increase in several ceramide species in the liver, including N-(Tetradecanoyl)-sphing-4-enine. nih.govacs.org Conversely, treatment that ameliorated NASH also led to a significant reduction of this ceramide in the liver. mdpi.com Specifically, one study reported a significant decrease in N-stearoyl-sphingosine (d18:1/18:0) and ceramide (d18:1/14:0, d16:1/16:0) in the livers of bean-fed animals, suggesting suppression of the de novo ceramide synthesis pathway. mdpi.com This highlights the role of N-(Tetradecanoyl)-sphing-4-enine in the lipotoxic processes that drive liver damage in metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com
Implication in Inflammatory Processes
While direct evidence exclusively focused on N-(Tetradecanoyl)-sphing-4-enine's role in inflammation is still developing, its metabolic precursors and products strongly implicate it in inflammatory signaling pathways.
Role of Ceramide Phosphates in Inflammatory Response
N-(Tetradecanoyl)-sphing-4-enine can be phosphorylated by ceramide kinase (CerK) to form ceramide-1-phosphate (C1P). hmdb.ca C1P is a bioactive lipid that acts as a crucial mediator in the inflammatory response. hmdb.ca It has been shown to stimulate the release of arachidonic acid, a key step in the biosynthesis of pro-inflammatory eicosanoids. researchgate.net Although these actions are attributed to C1P in general, the potential for N-(Tetradecanoyl)-sphing-4-enine to serve as a substrate for this conversion links it to these inflammatory pathways. Furthermore, a study on its precursor, sphingomyelin d18:1/14:0 (S14), found that S14 activated macrophage innate immune signaling and pro-inflammatory gene transcription in a Toll-like receptor 4 (TLR4)-dependent manner, driving metaflammation, the chronic low-grade inflammation associated with many non-communicable diseases. researchgate.net
Involvement in Cardiovascular Diseases
Emerging evidence points towards a significant association between circulating levels of N-(Tetradecanoyl)-sphing-4-enine and the risk of cardiovascular diseases.
Atherosclerosis
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is a leading cause of cardiovascular disease. nih.gov Sphingolipids, including ceramides like N-(tetradecanoyl)-sphing-4-enine, are key players in the development of atherosclerosis. nih.gov They contribute to the disease process through various mechanisms, including promoting inflammatory responses and oxidative stress. nih.gov
The accumulation of specific sphingolipids within atherosclerotic plaques is a well-documented phenomenon. For instance, studies have shown that glucosylceramide (GluCer) and lactosylceramide (B164483) (LacCer) accumulate in these plaques. nih.gov Furthermore, sphingomyelin (SM) is thought to contribute to atherosclerosis by facilitating the retention of cholesterol within cells and artery walls. nih.gov The enzymes that regulate sphingolipid metabolism, such as sphingomyelin synthases (SMS), have been shown to influence the development of atherosclerosis in animal models. nih.gov Overexpression of SMS1 and SMS2 in mice, for example, leads to an increased likelihood of developing atherosclerosis. nih.gov
Acute Coronary Syndrome (ACS) Biomarker Potential
Given the integral role of sphingolipids in the pathogenesis of atherosclerosis, there is growing interest in their potential as biomarkers for acute coronary syndrome (ACS), a term that encompasses heart attack and unstable angina. The dysregulation of sphingolipid metabolism leads to changes in their plasma concentrations, which may serve as indicators of underlying cardiovascular disease. Research has explored the association between plasma sphingomyelin levels and clinical cardiac events, with some studies suggesting a positive correlation with subclinical atherosclerotic disease. nih.gov Specific glycosphingolipids have also been identified as potential discriminatory risk-associated lipids for unstable coronary artery disease. nih.gov
Contributions to Neurological Disorders
The brain is particularly rich in sphingolipids, where they are essential components of cell membranes and are involved in critical cellular processes like cell growth, apoptosis, and autophagy. nih.gov It is, therefore, not surprising that dysregulation of sphingolipid metabolism is linked to a variety of neurodegenerative diseases. nih.govnih.gov
Alzheimer's Disease and Other Syndromes
In the context of Alzheimer's disease (AD), abnormal sphingolipid metabolism has been closely linked to its pathology. nih.govnih.gov Studies have revealed increased levels of ceramides in the brains of individuals with AD. nih.govfrontiersin.org These elevated ceramide levels have been shown to accelerate the production of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov Furthermore, fluctuations in the levels of various sphingolipid species, including sphingomyelins, have been observed in AD brains, with some studies indicating that higher concentrations are associated with the severity of the disease's pathology. frontiersin.orgmdpi.com
The table below summarizes the findings on the alteration of various lipid species in Alzheimer's disease brains from a study.
| Lipid Species | Alteration in AD Brain |
| Sphingomyelins (several species) | Higher |
| Ceramides (several species) | Higher |
| Lysophosphatidic acids (LPAs) | High in Cerad-b brains |
| Lysophosphatidylcholine | High in Cerad-b brains |
| Lysophosphatidylserine | High in Cerad-b brains |
| Lysophosphatidylethanolamine (LPE) | High in Cerad-b brains |
| Lysophosphatidylinositol | High in Cerad-b brains |
| Phosphatidylcholine | High in Cerad-b brains |
| Phosphatidylserine (PS) | High in Cerad-b brains |
| Phosphatidylethanolamine (PE) | High in Cerad-b brains |
| Phosphatidylinositol | High in Cerad-b brains |
| Phosphatidylglycerol | High in Cerad-b brains |
| Lysophosphatidylglycerol (LPG) | High in AD brains |
Cerad-b brains refer to brains with a CERAD score of B, indicating a moderate level of Alzheimer's pathology. This data is based on a cross-sectional study and highlights the complex modulation of lipid levels in the progression of the disease. frontiersin.org
Beyond AD, lipid dysregulation, including that of sphingolipids, is a recognized feature of other motor neuron diseases like Amyotrophic Lateral Sclerosis (ALS). mdpi.com In ALS, sphingolipid metabolism is reported to be one of the most significantly dysregulated pathways. mdpi.com
Cancer Biology and Progression
Sphingolipids have a dual role in cancer biology, with some promoting cell death (apoptosis) and others supporting cell survival and proliferation. nih.gov This "sphingolipid rheostat," the balance between pro-apoptotic and pro-survival sphingolipids, is often disrupted in cancer.
Impact on Cancer Cell Viability and Signaling Pathways
Ceramides, including N-(tetradecanoyl)-sphing-4-enine, are generally considered tumor-suppressive lipids because they can induce apoptosis and inhibit cell growth. nih.gov Research has shown that increasing intracellular ceramide levels can trigger cell cycle arrest and apoptosis in cancer cells. nih.gov For example, some therapeutic agents for cancer work by inhibiting the enzymes that break down ceramides, thereby increasing their levels and promoting cancer cell death. nih.gov
Conversely, other sphingolipids, such as sphingosine-1-phosphate (S1P), have pro-survival and pro-proliferative effects. The balance between ceramide and S1P is crucial in determining a cancer cell's fate. Recent studies also suggest that cancer cells may utilize lipids, specifically glycosphingolipids, to evade the immune system. By hoarding these lipids, cancer cells may obscure inflammatory signals, making them less vulnerable to an immune response. Disrupting the production of these glycosphingolipids has been shown to impair tumor growth in various cancer models.
Respiratory System Diseases
While the role of N-(tetradecanoyl)-sphing-4-enine in respiratory diseases is a growing area of research, the broader family of sphingolipids is known to be involved in the pathophysiology of various lung conditions. Sphingolipids are critical components of lung surfactant and are involved in inflammatory responses within the respiratory system. Dysregulation of sphingolipid metabolism has been implicated in diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD), where it can contribute to inflammation and cell death. Further investigation is needed to elucidate the specific roles of N-(tetradecanoyl)-sphing-4-enine in these and other respiratory diseases.
Pathophysiological Relevance of N Tetradecanoyl Sphing 4 Enine Dysregulation
Chronic Obstructive Pulmonary Disease (COPD) Phenotypes
Chronic Obstructive Pulmonary Disease (COPD) is a heterogeneous condition characterized by persistent respiratory symptoms and airflow limitation. It encompasses various phenotypes, such as chronic bronchitis and emphysema, each with distinct underlying pathological mechanisms. Recent scientific inquiry has focused on the role of sphingolipids in the development and progression of COPD. atsjournals.org
While direct research specifically detailing the role of N-(Tetradecanoyl)-sphing-4-enine in COPD phenotypes is not extensively available in current literature, studies on closely related sphingolipid molecules provide valuable insights into the potential mechanisms by which such compounds could be involved.
Investigations into the broader family of sphingolipids have revealed significant associations with COPD. Sphingolipids are integral components of cell membranes and act as signaling molecules in processes such as cell death, inflammation, and cellular stress, all of which are relevant to COPD pathogenesis. nih.goversnet.org For instance, ceramides (B1148491), the central molecules of sphingolipid metabolism, have been linked to the development of emphysema in preclinical studies. nih.gov
A significant study integrating plasma metabolomics and microarray profiling in a cohort of smokers with and without COPD identified a correlation between a structurally similar compound, N-(tetradecanoyl)-sphing-4-enine-1-(2-aminoethylphosphonate) , and the expression of the GM2 ganglioside activator (GM2A) gene. nih.gov This finding suggests a potential link between the metabolic pathways involving N-acylated sphingolipids and the cellular processes in the lung that are affected in COPD.
The GM2 ganglioside activator is a crucial protein for the breakdown of GM2 gangliosides within the lysosomes. uniprot.orgmedlineplus.gov An inverse correlation between N-(tetradecanoyl)-sphing-4-enine-1-(2-aminoethylphosphonate) and GM2A expression could imply a disruption in the normal degradation of gangliosides, a process that, if impaired, can lead to cellular dysfunction.
Table 1: Correlation of N-(tetradecanoyl)-sphing-4-enine-1-(2-aminoethylphosphonate) with Gene Expression in Smokers
| Metabolite | Correlated Gene | Spearman's Rank Correlation Coefficient (ρ) | P-value | False Discovery Rate (FDR) |
| N-(tetradecanoyl)-sphing-4-enine-1-(2-aminoethylphosphonate) | GM2 ganglioside activator (GM2A) | -0.39 | 0.00001 | 0.04 |
| Data sourced from a study on plasma sphingolipids in COPD phenotypes. nih.gov |
This statistically significant negative correlation indicates that as the levels of N-(tetradecanoyl)-sphing-4-enine-1-(2-aminoethylphosphonate) increase, the expression of the GM2A gene tends to decrease. nih.gov While this finding does not directly implicate N-(Tetradecanoyl)-sphing-4-enine, it underscores the importance of investigating the N-acyl chain variations of sphingolipids in the context of COPD. The dysregulation of such metabolic pathways may contribute to the diverse pathological features observed across different COPD phenotypes. Further research is necessary to elucidate the precise role of N-(Tetradecanoyl)-sphing-4-enine and to validate these findings in larger, well-defined COPD cohorts.
Advanced Academic Methodologies for N Tetradecanoyl Sphing 4 Enine Research
Lipidomics Approaches
Lipidomics, the large-scale study of lipids in biological systems, provides a comprehensive understanding of the roles of lipids like N-(Tetradecanoyl)-sphing-4-enine. This field is broadly divided into two main strategies: targeted and untargeted lipidomics, each offering distinct advantages for ceramide research. creative-proteomics.comatsjournals.org
Targeted Lipidomics
Targeted lipidomics focuses on the measurement of a predefined set of known lipids, offering high sensitivity and quantitative accuracy. nih.gov This approach is particularly valuable for hypothesis-driven research where the goal is to quantify specific changes in N-(Tetradecanoyl)-sphing-4-enine and other related ceramides (B1148491) in response to particular stimuli or in different pathological states. nih.govnih.gov
Methodologies for targeted lipidomics typically involve the use of internal standards, which are structurally similar but isotopically labeled versions of the analyte, to ensure precise quantification. nih.govnih.gov For instance, in the analysis of ceramides, a cocktail of deuterated ceramide standards can be added to the sample prior to extraction and analysis. nih.govwaters.com This allows for the correction of any variability during sample preparation and analysis, leading to robust and reproducible results. nih.gov
Key Features of Targeted Lipidomics for N-(Tetradecanoyl)-sphing-4-enine Research:
| Feature | Description |
| High Sensitivity & Selectivity | Capable of detecting and quantifying low-abundance lipid species with high precision. |
| Absolute Quantification | Allows for the determination of the exact concentration of N-(Tetradecanoyl)-sphing-4-enine in a sample. creative-proteomics.com |
| Hypothesis Testing | Ideal for validating the roles of specific ceramides in biological processes. |
| Clinical Applications | Well-suited for the development of diagnostic and prognostic biomarkers. nih.gov |
A typical targeted lipidomics workflow for N-(Tetradecanoyl)-sphing-4-enine would involve lipid extraction from a biological sample, the addition of an appropriate internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcolumbia.edu The mass spectrometer is set to monitor specific precursor and product ion transitions unique to N-(Tetradecanoyl)-sphing-4-enine and its internal standard, ensuring highly selective detection. nih.gov
Untargeted Lipidomics
In contrast to the focused nature of targeted analysis, untargeted lipidomics aims to capture a global snapshot of all detectable lipids in a sample, including unknown or unexpected compounds. creative-proteomics.comatsjournals.org This discovery-driven approach is instrumental in identifying novel biomarkers and generating new hypotheses about the roles of various lipids, including previously uncharacterized ceramides, in health and disease. atsjournals.orgnih.gov
Untargeted lipidomics studies have been successful in revealing broad changes in the sphingolipid class in various conditions. atsjournals.orgnih.gov For example, an untargeted analysis of sputum from smokers with and without chronic obstructive pulmonary disease (COPD) revealed that the entire class of sphingolipids was significantly elevated in the COPD group, suggesting a potential role for these lipids in the disease's pathogenesis. atsjournals.orgnih.gov While such studies may not specifically single out N-(Tetradecanoyl)-sphing-4-enine, they provide a crucial context for its potential involvement and can guide subsequent targeted investigations. atsjournals.org
The process for untargeted lipidomics involves a comprehensive extraction of lipids from the sample, followed by analysis using high-resolution mass spectrometry. nih.govresearchgate.net The resulting large datasets are then subjected to sophisticated bioinformatic and statistical analyses to identify significant differences in lipid profiles between experimental groups. nih.govtkk.fi
Mass Spectrometry Platforms and Techniques
Mass spectrometry (MS) is the cornerstone of modern lipidomics, offering unparalleled sensitivity and specificity for the analysis of complex lipid mixtures. nih.govresearchgate.net Several MS-based platforms and techniques are particularly well-suited for the detailed investigation of N-(Tetradecanoyl)-sphing-4-enine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of ceramides and other sphingolipids. creative-proteomics.comnih.govnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov
In a typical LC-MS/MS workflow, the lipid extract is first injected into an LC system, where different lipid classes are separated based on their physicochemical properties. nih.gov The separated lipids then enter the mass spectrometer, where they are ionized. For the analysis of N-(Tetradecanoyl)-sphing-4-enine, specific precursor ions are selected and fragmented to generate characteristic product ions. lipidmaps.org This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), allows for highly specific and sensitive quantification of the target analyte, even in complex biological matrices. nih.govcolumbia.edu
Numerous studies have demonstrated the utility of LC-MS/MS for the quantitative analysis of ceramides in various biological samples. nih.govnih.gov These methods are often high-throughput and can be applied in clinical settings for biomarker discovery and validation. nih.gov
High-Resolution Accurate Mass (HRAM) Mass Spectrometry
High-resolution accurate mass (HRAM) mass spectrometry provides extremely precise mass measurements, which is invaluable for the confident identification of lipids in untargeted lipidomics studies. nih.govnih.gov Instruments such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm). creative-proteomics.comnih.gov
This high mass accuracy allows for the determination of the elemental composition of an unknown ion, significantly narrowing down the potential identities of a detected lipid. nih.gov In the context of N-(Tetradecanoyl)-sphing-4-enine research, HRAM is crucial for distinguishing it from other lipids that may have very similar masses. For example, HRAM can help differentiate between ceramides with different fatty acyl chains or sphingoid bases. nih.gov
Ion Mobility Spectroscopy for Isomer Differentiation
A significant challenge in lipidomics is the differentiation of isomers—molecules that have the same chemical formula but different structural arrangements. nih.gov N-(Tetradecanoyl)-sphing-4-enine can exist as several isomers, and these different forms may have distinct biological functions. Conventional mass spectrometry often cannot distinguish between these isomers.
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of lipid isomers that are indistinguishable by mass alone. nih.govmdpi.comresearchgate.net
Different types of IMS, such as drift-tube IMS (DTIMS), traveling wave IMS (TWIMS), and high-resolution differential IMS (FAIMS), have been successfully applied to separate various lipid isomers, including sphingolipids. nih.govnih.govosti.gov This capability is critical for understanding the specific roles of different isomeric forms of N-(Tetradecanoyl)-sphing-4-enine in biological processes.
Sample Preparation and Data Analysis Strategies
The accurate quantification and interpretation of N-(Tetradecanoyl)-sphing-4-enine levels are contingent upon meticulous sample preparation and robust data analysis. These strategies are foundational for minimizing variability and ensuring the reliability of research findings.
The analysis of N-(Tetradecanoyl)-sphing-4-enine begins with its extraction from complex biological samples. The choice of extraction method is critical for achieving high recovery and purity. A widely adopted technique is a modified Bligh and Dyer or Folch lipid extraction procedure, which uses a chloroform (B151607) and methanol (B129727) solvent system to separate lipids from other cellular components. nih.govkarger.comnih.gov This method is effective for a range of matrices including plasma, various tissues like liver and muscle, and cultured cells. nih.govkarger.com
For plasma samples, an additional step involving isolation of the sphingolipid fraction by silica (B1680970) gel column chromatography may be required prior to analysis to enhance sensitivity. nih.gov The general workflow is designed to efficiently extract lipids while minimizing degradation. The recovery rates for ceramide species from human plasma and rat tissues using such methods have been shown to be high, typically ranging from 70% to over 95%. nih.govresearchgate.net While less commonly detailed for saliva in the context of specific ceramides, the principles of lipid extraction from biofluids are applicable, often requiring optimization for the specific matrix properties. nih.gov
Table 1: Generalized Lipid Extraction Protocol for Biological Samples
| Step | Procedure | Purpose |
|---|---|---|
| 1. Homogenization | The sample (e.g., tissue, cell pellet) is homogenized in a solvent mixture, typically chloroform:methanol. | To disrupt cell membranes and release lipids into the solvent. |
| 2. Internal Standard Spiking | A known quantity of an internal standard is added to the sample at the beginning of the extraction. | To control for sample loss during preparation and variability in instrument response. |
| 3. Phase Separation | An aqueous solution (e.g., NaCl solution) is added to the homogenate, creating a biphasic system after centrifugation. | To separate the lipid-containing organic phase (bottom layer) from the aqueous phase and protein precipitate. karger.com |
| 4. Lipid Collection | The lower chloroform phase containing the lipids is carefully collected. | To isolate the lipid fraction for further analysis. |
| 5. Drying and Reconstitution | The collected solvent is evaporated under a stream of nitrogen, and the dried lipid extract is redissolved in an appropriate solvent for analysis. | To concentrate the lipid sample and prepare it in a solvent compatible with the analytical instrument. karger.com |
Quantitative analysis of N-(Tetradecanoyl)-sphing-4-enine relies heavily on mass spectrometry, most commonly liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This technique offers high sensitivity and specificity, allowing for the measurement of individual ceramide species.
A crucial aspect of accurate quantification is the use of an appropriate internal standard. nih.govnih.gov The ideal internal standard is structurally similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. For ceramides, non-physiological odd-chain ceramides, such as C17-ceramide, are frequently used. nih.govkarger.comresearchgate.net These standards are added to the sample before extraction and co-elute with the endogenous ceramides, correcting for inconsistencies in sample recovery and ionization efficiency. nih.govnih.gov
Quantification is typically achieved using the multiple-reaction-monitoring (MRM) mode. researchgate.net In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each ceramide species and the internal standard. Calibration curves are generated using standard solutions of known concentrations, and the concentration of N-(Tetradecanoyl)-sphing-4-enine in the biological sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve. nih.govresearchgate.net This method provides excellent linearity and precision, with limits of detection often in the picogram per milliliter (pg/mL) range. nih.gov
Table 2: Key Parameters in LC-MS/MS Quantification of Ceramides
| Parameter | Description | Importance |
|---|---|---|
| Chromatography | Reverse-phase high-performance liquid chromatography (HPLC) is often used to separate different ceramide species based on their acyl chain length and saturation. nih.gov | Separates isomers and reduces matrix effects, leading to more accurate quantification. |
| Internal Standard | A non-endogenous lipid (e.g., C17-Ceramide, C25-Ceramide) added at a known concentration to all samples and standards. nih.govavantiresearch.com | Corrects for variability in sample extraction, processing, and instrument analysis. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is commonly employed. | Efficiently ionizes ceramide molecules for detection by the mass spectrometer. |
| Detection Mode | Multiple Reaction Monitoring (MRM) detects specific precursor-to-product ion transitions. researchgate.net | Provides high specificity and sensitivity, allowing for precise quantification of target analytes in a complex mixture. |
Following quantification, statistical analysis is performed to determine the biological significance of changes in N-(Tetradecanoyl)-sphing-4-enine levels. The choice of statistical methods is critical for identifying valid biomarkers for disease diagnosis, prognosis, or response to therapy. nih.gov
Initial analyses often involve basic statistical tests, such as paired t-tests, to compare ceramide concentrations between different experimental groups (e.g., a control group versus a treatment group). nih.gov The data are typically presented as mean ± standard deviation. For more complex study designs, advanced statistical models are employed to account for potential confounding variables. nih.gov
A key goal of this research is to establish whether N-(Tetradecanoyl)-sphing-4-enine can serve as a biomarker. A biomarker can be prognostic, providing information on the likely outcome of the disease, or predictive, indicating the likely benefit from a specific treatment. nih.gov For instance, studies have explored the use of ceramide ratios as prognostic markers for cardiovascular death in patients with coronary artery disease. nih.gov The validation of a biomarker requires rigorous statistical testing across multiple studies to ensure its reliability and clinical utility. nih.govnih.gov
Table 3: Framework for Statistical Analysis and Biomarker Validation
| Stage | Objective | Common Statistical Approaches |
|---|---|---|
| 1. Exploratory Data Analysis | To identify patterns and differences in N-(Tetradecanoyl)-sphing-4-enine levels between study groups. | T-tests, ANOVA, correlation analysis, principal component analysis (PCA). |
| 2. Confounder Adjustment | To ensure observed associations are not due to other influencing factors (e.g., age, sex). | Multiple linear regression, logistic regression. |
| 3. Biomarker Performance Evaluation | To assess the diagnostic or prognostic accuracy of the biomarker. | Receiver Operating Characteristic (ROC) curve analysis, calculation of sensitivity and specificity. |
| 4. Validation | To confirm the findings in an independent cohort of subjects. | Replication of statistical tests in a new dataset, meta-analysis of multiple studies. nih.gov |
Integration with Other 'Omics' Technologies
To gain a systems-level understanding of the biological role of N-(Tetradecanoyl)-sphing-4-enine, data from lipidomics are often integrated with other 'omics' platforms. illinois.eduresearchgate.net This multi-omics approach provides a more comprehensive view of the molecular pathways involved in a particular physiological or pathological state. nih.govnih.gov
Integrating metabolomics (which includes lipidomics) with genomics is a powerful strategy to link genetic variations to metabolic phenotypes. nih.gov A common approach is the metabolite-based genome-wide association study (mGWAS), which seeks to identify genetic loci (e.g., single nucleotide polymorphisms or SNPs) associated with variations in the levels of specific metabolites, such as N-(Tetradecanoyl)-sphing-4-enine. youtube.com
By correlating genetic data with metabolite concentrations, researchers can uncover genes that regulate sphingolipid metabolism. nih.gov For example, genetic association studies have successfully linked variants in genes involved in lipid metabolism to blood levels of various sphingolipid species, providing mechanistic insights into diseases like Alzheimer's and cardiovascular disease. nih.govnih.gov This integration can reveal novel biological pathways and identify potential new therapeutic targets. nih.govresearchgate.net For instance, multi-omic analyses have highlighted the ceramide/sphingomyelin (B164518) pathway as a potential target for therapeutic intervention in Alzheimer's disease. nih.gov This approach moves beyond simple correlation to establish potential causal relationships between genes, metabolites, and disease risk.
Table 4: Workflow for Integrating Metabolomics and Genomics Data
| Step | Description | Outcome |
|---|---|---|
| 1. Data Acquisition | High-throughput quantification of metabolites (including N-(Tetradecanoyl)-sphing-4-enine) and genotyping (e.g., SNP arrays) from the same cohort. | Two distinct datasets: one with metabolite concentrations and one with genetic information. |
| 2. Association Analysis | Statistical tests (e.g., mGWAS) are performed to identify significant associations between genetic variants and metabolite levels. youtube.com | A list of SNPs significantly associated with variations in N-(Tetradecanoyl)-sphing-4-enine concentrations. |
| 3. Pathway and Network Analysis | The identified genes and metabolites are mapped onto known biological pathways. | Elucidation of the genetic regulation of the sphingolipid metabolic network and its connection to disease pathways. nih.gov |
| 4. Functional Validation | Experimental validation (e.g., in cell culture or animal models) of the identified gene-metabolite interactions. nih.gov | Confirmation of the functional role of a specific gene in controlling the levels of N-(Tetradecanoyl)-sphing-4-enine. |
Future Directions and Emerging Research Avenues
Development of Novel Analytical Methodologies
The accurate and sensitive quantification of specific ceramide species like N-(Tetradecanoyl)-sphing-4-enine from complex biological mixtures presents a significant challenge. creative-proteomics.comnih.gov The development of advanced analytical techniques is crucial for elucidating its precise roles in health and disease.
Current gold-standard methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for resolving and quantifying individual ceramide species. creative-proteomics.comcreative-proteomics.comnih.govkoreascience.kr However, the structural diversity and varying concentrations of ceramides (B1148491) necessitate continuous innovation. creative-proteomics.comresearchgate.net Future efforts are focused on enhancing these platforms and developing new ones to overcome existing limitations.
Emerging Analytical Approaches:
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and quadrupole time-of-flight (QTOF) mass spectrometry provide exceptional resolution, enabling more detailed characterization of ceramide species, even in complex samples. creative-proteomics.comnih.gov
Shotgun Lipidomics: This direct infusion MS technique allows for rapid, high-throughput profiling of the entire lipidome, which is ideal for large-scale clinical studies and biomarker discovery. creative-proteomics.comnih.gov However, challenges in quantification due to ion suppression effects and complex data interpretation require further refinement. creative-proteomics.com
Single-Cell Lipidomics: Integrating mass spectrometry with microfluidics or laser capture microdissection allows for the analysis of lipids, including ceramides, from individual cells. creative-proteomics.com This is particularly valuable for studying rare cell populations, like tumor or stem cells, where lipid composition can vary significantly. creative-proteomics.com
Novel Derivatization Strategies: The use of derivatizing agents can enhance the sensitivity of detection for lipid aldehydes, which are products of lipid oxidation. fortunejournals.com This approach could be adapted to improve the analysis of specific ceramides.
Challenges to Overcome:
Standardization: Analytical methods for ceramide measurement are often heterogeneous and not easily comparable across different laboratories. nih.gov Establishing standardized protocols is essential for clinical application.
Availability of Standards: The quantification of individual lipid species by LC-MS/MS often requires standards that are not always commercially available for every ceramide species. researchgate.net
Sample Integrity: The stability of lipids during sample collection, storage, and analysis is critical. researchgate.net Minimizing unwanted processes like oxidation is necessary to ensure accurate results. researchgate.net
Table 1: Comparison of Current and Emerging Analytical Techniques for Ceramide Analysis
| Technique | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| LC-MS/MS | High sensitivity and specificity, considered the gold standard. creative-proteomics.comcreative-proteomics.com | Can be time-consuming, requires specific standards. researchgate.net | Improving throughput, developing a wider range of standards. |
| Shotgun Lipidomics | High-throughput, suitable for large-scale screening. creative-proteomics.com | Less precise quantification, complex data interpretation. creative-proteomics.com | Advanced bioinformatics tools for data analysis. |
| Single-Cell Lipidomics | Analysis of rare cell populations, high spatial resolution. creative-proteomics.com | Technically demanding, requires specialized equipment. creative-proteomics.com | Integration with other 'omics' technologies. |
Identification of Novel Biomarkers for Disease Diagnostics and Prognosis
Ceramides, including N-(Tetradecanoyl)-sphing-4-enine, are increasingly being investigated as potential biomarkers for various diseases due to their central role in cellular processes like inflammation and apoptosis. nih.govnih.gov Alterations in the levels of specific ceramides have been associated with several pathological conditions.
For instance, studies have explored the link between plasma ceramide levels and cardiovascular diseases. While some research has shown that ratios involving Cer(d18:1/14:0) could be independent predictors of acute coronary syndrome (ACS) in patients with chest pain, other studies have not found a significant elevation of this specific ceramide in ACS patients. mdpi.comnih.gov One study on acute myocardial infarction patients reproducibly detected Cer(d18:1/14:0) in plasma, noting that its concentration was significantly lower on the second day after an event compared to the first. jacc.org
The potential of ceramides as biomarkers extends to other conditions as well. In psoriasis, a chronic skin disease, the ceramide profile in skin cells is altered. nih.govcreative-proteomics.com Furthermore, changes in ceramide levels have been linked to neurodegenerative diseases and metabolic disorders like type 2 diabetes. mdpi.comfrontiersin.org
Future research will focus on:
Large-scale validation studies: To confirm the diagnostic and prognostic value of N-(Tetradecanoyl)-sphing-4-enine and other ceramides in diverse patient populations.
Development of ceramide-based risk scores: Combining the measurements of several ceramides into a single score could provide a more robust prediction of disease risk and outcomes. frontiersin.org
Multi-marker approaches: Investigating the combined value of ceramides with other biomarkers, such as pro-inflammatory cytokines, for enhanced diagnostic accuracy. nih.gov
Table 2: N-(Tetradecanoyl)-sphing-4-enine in Disease-Related Research
| Disease Area | Finding | Reference |
|---|---|---|
| Cardiovascular Disease | Ratios involving Cer(d18:1/14:0) may predict Acute Coronary Syndrome (ACS). | mdpi.com |
| No significant elevation of Cer(d18:1/14:0) was observed in some ACS patient cohorts. | nih.gov | |
| Plasma levels of Cer(d18:1/14:0) were lower on the second day post-myocardial infarction. | jacc.org | |
| Exercise was found to significantly reduce plasma concentrations of Cer(d18:1/14:0). | frontiersin.org | |
| Metabolic Disease | Elevated levels of certain ceramides are associated with type 2 diabetes. | nih.gov |
| Inflammation | A related sphingolipid, Sphingomyelin (B164518) d18:1/14:0, has been identified as a factor associated with atherogenesis by activating inflammatory signaling. | researchgate.net |
Elucidation of Detailed Molecular Mechanisms in Pathogenesis
While associations between N-(Tetradecanoyl)-sphing-4-enine and various diseases are being established, the precise molecular mechanisms by which it contributes to pathogenesis are not fully understood. Ceramides are known to be bioactive molecules that can regulate key cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov The biological effects of ceramides can vary depending on the length of their fatty acid chain. nih.govfrontiersin.org
Future research in this area will aim to:
Identify specific protein targets: To determine the direct binding partners of N-(Tetradecanoyl)-sphing-4-enine and how these interactions trigger downstream signaling events.
Unravel signaling pathways: To map the specific cellular pathways modulated by this ceramide in different disease contexts, such as its role in inflammatory signaling or apoptosis.
Investigate its role in host-pathogen interactions: Sphingolipids are involved in the pathogenesis of microbial infections, and some pathogens can manipulate host sphingolipid metabolism to their advantage. nih.gov
Explore its function in different cellular compartments: The subcellular location of ceramide synthesis and accumulation can influence its biological effects. nih.gov
Understanding these detailed mechanisms is critical for developing targeted therapeutic strategies.
Therapeutic Targeting of Sphingolipid Metabolism
Given the involvement of ceramides in the pathophysiology of numerous diseases, the enzymes that regulate their metabolism have become attractive therapeutic targets. nih.govfrontiersin.orgnih.govnih.gov The goal of such therapies is often to modulate the levels of specific ceramides to restore cellular homeostasis.
Strategies for targeting sphingolipid metabolism include:
Inhibition of Ceramide Synthases (CerS): There are six different CerS isoforms, each responsible for producing ceramides with specific fatty acid chain lengths. epa.gov Developing selective inhibitors for the synthase responsible for producing N-(Tetradecanoyl)-sphing-4-enine could offer a targeted therapeutic approach. For example, the small molecule P053 is a specific inhibitor of CerS1. nih.govnih.gov
Modulation of other key enzymes: Enzymes like dihydroceramide (B1258172) desaturase and sphingomyelinase, which are also involved in ceramide production, are being explored as therapeutic targets. frontiersin.orgnih.gov
Repurposing existing drugs: Some drugs approved for other conditions, like the multiple sclerosis drug Fingolimod (FTY720), have been found to influence sphingolipid metabolism and may have therapeutic potential in other diseases. frontiersin.orgmdpi.com
The development of drugs that can specifically target the metabolism of N-(Tetradecanoyl)-sphing-4-enine holds promise for the treatment of a range of conditions, including cancer, metabolic diseases, and inflammatory disorders. nih.govfrontiersin.orgnih.gov
Table 3: Enzymes in Sphingolipid Metabolism as Potential Drug Targets
| Enzyme | Function | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Ceramide Synthases (CerS) | Catalyze the synthesis of ceramides with varying fatty acid chains. | Selective inhibition to treat metabolic diseases and cancer. nih.govepa.gov | nih.govepa.gov |
| Dihydroceramide Desaturase 1 (DES1) | Involved in the de novo synthesis of ceramides. | Inhibition can decrease ceramide levels and reduce inflammation. frontiersin.org | frontiersin.org |
| Acid Sphingomyelinase (aSMase) | Catalyzes the hydrolysis of sphingomyelin to ceramide. | Inhibition may protect against the progression of liver disease. frontiersin.org | frontiersin.org |
| Sphingosine (B13886) Kinases (SK) | Converts pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate. | Inhibition is being explored as a strategy to enhance cancer therapy. mdpi.com | mdpi.com |
Q & A
Q. How does the acyl chain length (e.g., 14:0 vs. 18:0) influence the biophysical properties of N-acylated sphing-4-enines?
- Methodology : Compare membrane dynamics using fluorescence anisotropy with probes like DPH or Laurdan. Shorter acyl chains (14:0) reduce lipid packing density, increasing membrane fluidity versus longer chains (18:0) . For in vitro studies, synthesize analogs (e.g., via silyl ether intermediates as in ) and assess bilayer permeability using vesicle leakage assays.
- Contradictions : shows Cer(d18:1/14:0) levels rise in cigarette smoke but not e-cigarette exposure, suggesting chain length-specific metabolic regulation. Validate via siRNA knockdown of elongases (ELOVL1/ELOVL6) in cellular models .
Q. What mechanisms explain the dysregulation of N-(Tetradecanoyl)-sphing-4-enine in metabolic diseases?
- Methodology : Profile ceramide synthase (CerS) isoforms (e.g., CerS5/6 for C14:0 acyl chains) in disease models using qPCR/Western blot. Combine with isotope tracing (¹³C-palmitate) to track de novo synthesis. In vivo, use CRISPR-Cas9 CerS knockout mice to isolate chain-length-specific effects .
- Data Interpretation : In , Cer(d18:1/14:0) increased 2.5-fold in cigarette smoke-exposed cells, linking it to sphingolipid-driven apoptosis. Contrast with Cer(d18:1/24:0), which showed no significant change, highlighting acyl-dependent roles .
Q. How can researchers resolve contradictions in ceramide quantification across lipidomic studies?
- Methodology : Standardize pre-analytical variables (e.g., extraction solvents, ionization suppressors). Use harmonized MRM transitions and cross-validate with orthogonal methods like MALDI-TOF. Reference ’s sphingolipid table for systematic classification .
- Case Study : Discrepancies in Cer(d18:1/14:0) levels between (basal) and (disease) may reflect tissue-specific expression or analytical bias. Reanalyze using matched controls and inter-laboratory calibrators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
